molecular formula C15H16N2O4 B13137828 4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol CAS No. 93778-48-4

4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol

Cat. No.: B13137828
CAS No.: 93778-48-4
M. Wt: 288.30 g/mol
InChI Key: VADNTLNWICTOOR-UHFFFAOYSA-N
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Description

4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol is an organic compound with a complex structure that includes multiple hydroxyl groups and amino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol typically involves multi-step organic reactions. One common approach is the reduction of anthracene derivatives followed by amination and hydroxylation reactions. Specific reaction conditions, such as the choice of reducing agents, solvents, and temperatures, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups .

Scientific Research Applications

4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s multiple functional groups allow it to participate in various biochemical pathways, influencing its overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,8-naphthalimide: Known for its strong fluorescence and used as a molecular probe.

    8-Quinoline Carboxamides: Investigated for their inhibitory effects on enzymes like CD38.

    Pyrazolopyridopyrimidine-diones: Explored for their potential as anticancer agents.

Uniqueness

4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol is unique due to its specific combination of amino and hydroxyl groups on the anthracene backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields .

Properties

CAS No.

93778-48-4

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

4-amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetrol

InChI

InChI=1S/C15H16N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)12-8(18)4-2-6(16)10(12)14(13)20/h2-5,14-15,17-21H,16H2,1H3

InChI Key

VADNTLNWICTOOR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(C3=C(C=CC(=C3C(C2=C(C=C1)O)O)N)O)O

Origin of Product

United States

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